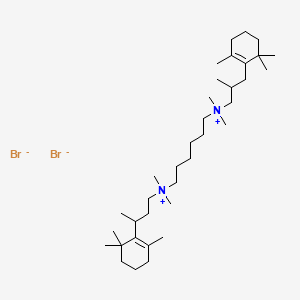
1,1-Dimethoxy-3,5,5-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isononanal dimethyl acetal typically involves the reaction of isononanal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal .
Industrial Production Methods
In industrial settings, the production of isononanal dimethyl acetal is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of isononanal and methanol to a reactor containing the acid catalyst, followed by distillation to purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
ISONOMETAL 3993 P undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isononanoic acid.
Reduction: It can be reduced to form isononanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Isononanoic acid
Reduction: Isononanol
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ISONOMETAL 3993 P has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Used in the study of metabolic pathways involving aldehydes and acetals.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a solvent and intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of isononanal dimethyl acetal involves its ability to act as a protecting group for aldehydes. By converting aldehydes to acetals, it prevents unwanted side reactions during chemical synthesis. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isononanal: The parent aldehyde of isononanal dimethyl acetal.
Isononanol: The reduced form of isononanal.
Isononanoic acid: The oxidized form of isononanal.
Uniqueness
ISONOMETAL 3993 P is unique due to its ability to form stable acetals, which are resistant to hydrolysis under acidic conditions. This makes it particularly useful in synthetic chemistry where protection of aldehyde groups is required .
Propriétés
Numéro CAS |
72894-13-4 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1,1-dimethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C11H24O2/c1-9(8-11(2,3)4)7-10(12-5)13-6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
OKMANJUJOSTZGX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(OC)OC)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)




![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)




